1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C15H13F3N2O2 |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3 |
InChI Key |
MGZBMHCPLQXVQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, introducing the methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrrolidin-2-one moiety can be attached via nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would produce a tetrahydroquinoline derivative.
Scientific Research Applications
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidin-2-one moiety can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidin-2-one Moieties
The pyrrolidin-2-one moiety is a common pharmacophore in bioactive compounds. For example:
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () replaces the quinoline core with a quinoxaline ring. Despite this difference, both compounds share the pyrrolidin-2-one group, which may influence binding to enzymatic pockets via dipole interactions. The quinoxaline derivative demonstrated antimicrobial activity, suggesting that the pyrrolidin-2-one heterocycle could enhance biological targeting .
- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)... () includes a trifluoromethyl group on a dihydroquinoline scaffold. While the core is partially saturated, the trifluoromethyl substitution aligns with the target compound, highlighting its role in improving pharmacokinetic properties .
Table 1: Structural Comparison of Quinoline Derivatives
Quinoline Derivatives with Halogen and Methoxy Substituents
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () shares a quinoline core but incorporates chloro and fluoro substituents. Halogenation is a common strategy to enhance lipophilicity and target engagement .
- DK-I-86-1 () features a 7-methoxy group on a pyrazoloquinolinone scaffold. Both compounds utilize methoxy substituents, which can improve solubility and modulate electronic effects on the aromatic system .
Metabolic Stability and Reactivity
- The trifluoromethyl group in the target compound likely improves metabolic stability by resisting oxidative degradation, a feature observed in patented dihydroquinoline derivatives () .
Biological Activity
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a quinoline moiety substituted with a methoxy group and a trifluoromethyl group, alongside a pyrrolidin-2-one ring . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability , making it a promising candidate for drug development. The synthesis typically involves the Claisen–Schmidt reaction , combining 7-methoxy-3,4-dihydronaphthalene-1(2H)-one with 2-fluoro-3-(trifluoromethyl)benzaldehyde in the presence of a base, followed by condensation with guanidinium chloride or other amines to form the pyrrolidin-2-one structure .
The biological activity of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has been linked to its interaction with various biological macromolecules. The trifluoromethyl group is believed to enhance binding affinity to specific proteins, facilitating hydrogen bonding and hydrophobic interactions crucial for effective drug-target engagement .
Pharmacological Effects
Research indicates that compounds featuring the quinoline scaffold exhibit significant pharmacological effects, including:
- Anti-inflammatory Properties : The compound may inhibit pathways such as NF-kB signaling, which is crucial in inflammatory responses.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : The structural characteristics may allow it to interfere with cancer cell proliferation and survival pathways.
Comparative Biological Activity
To illustrate the potential of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one compared to similar compounds, the following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyquinoline | Quinoline backbone; methoxy group | Anti-inflammatory |
| Trifluoromethylquinoline | Quinoline with trifluoromethyl group | Antimicrobial |
| Pyrrolidine derivatives | Pyrrolidine ring; various substituents | Anticonvulsant |
| 3-Fluoroquinoline | Fluoro-substituted quinoline | Anticancer |
This table highlights that while many quinoline derivatives exhibit beneficial biological activities, the unique combination of both a pyrrolidinone ring and a highly substituted quinoline structure in 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one may offer enhanced efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives. For example:
- In Vitro Studies : Research demonstrated that certain derivatives showed potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
- Cancer Cell Studies : Compounds structurally related to 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one have been evaluated for their ability to inhibit cancer cell growth selectively without affecting non-tumorigenic cells, highlighting their potential as targeted cancer therapies .
Q & A
Q. What synthetic strategies are recommended for preparing 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Quinoline Core Formation : Cyclocondensation of substituted aniline derivatives with trifluoromethyl ketones under acidic conditions (e.g., polyphosphoric acid) to yield the 7-methoxy-3-(trifluoromethyl)quinoline scaffold .
Pyrrolidinone Ring Introduction : Coupling the quinoline intermediate with a pyrrolidinone precursor via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 6-bromo-7-methoxyquinoline derivatives with pyrrolidin-2-one under palladium catalysis .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for the methoxy group (~δ 3.9 ppm), trifluoromethyl (~δ 120-125 ppm in ¹³C), and pyrrolidinone carbonyl (~δ 175 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
- X-ray Crystallography (if crystalline) for absolute stereochemistry determination .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodological Answer :
- Solubility Table :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ~50 | Room temperature |
| Ethanol | ~10 | 37°C, sonication |
| PBS (pH 7.4) | <1 | Requires surfactants |
- Pro Tip : Pre-dissolve in DMSO (≤0.1% final concentration) for biological assays to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
- Impurity Interference : Re-evaluate compound purity via LC-MS and re-test in parallel with a reference standard.
- Cell Line Differences : Validate across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies enhance metabolic stability of this compound?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para to methoxy).
- Replace the pyrrolidinone ring with a bioisostere (e.g., tetrahydrofuran) to reduce CYP450-mediated oxidation .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify metabolic hotspots and guide synthesis .
Q. How does the trifluoromethyl group influence SAR in kinase inhibition studies?
- Methodological Answer :
- Electron Effects : The -CF₃ group enhances electron-deficient character, improving binding to ATP pockets (e.g., EGFR kinase).
- Hydrophobic Interactions : Compare activity of -CF₃ vs. -CH₃ analogs using IC₅₀ assays. For example:
| Substituent | EGFR IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| -CF₃ | 12 ± 1.5 | 45 |
| -CH₃ | 85 ± 10 | 120 |
- Probe Design : Use fluorine NMR (¹⁹F) to study binding dynamics .
Q. What experimental approaches validate enantiomeric purity in chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT).
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) during pyrrolidinone formation .
Data Contradiction Analysis
Q. How to address conflicting results in stability studies under varying pH?
- Methodological Answer :
- Controlled Stability Testing :
| pH | Half-life (25°C) | Degradation Product (LC-MS) |
|---|---|---|
| 2.0 | 2 hours | Quinoline-N-oxide |
| 7.4 | 48 hours | None detected |
| 9.0 | 12 hours | Demethylated derivative |
- Mitigation : Formulate with pH-adjusted buffers (e.g., citrate for acidic stability) or lyophilize for long-term storage .
Methodological Best Practices
Q. What green chemistry principles apply to its synthesis?
- Methodological Answer :
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for extraction.
- Catalyst Recycling : Recover Pd catalysts via silica-supported thiourea scavengers.
- Waste Reduction : Employ flow chemistry for continuous pyrrolidinone coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
